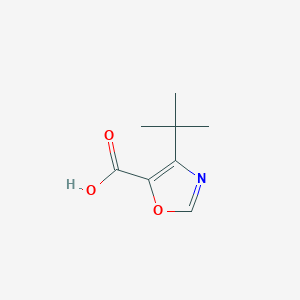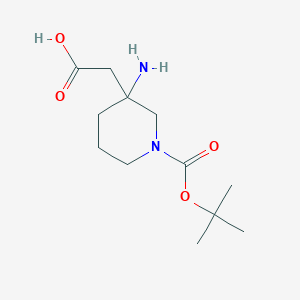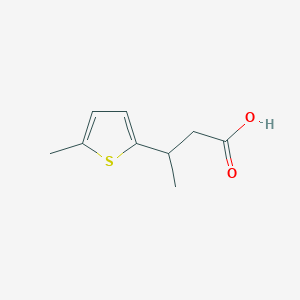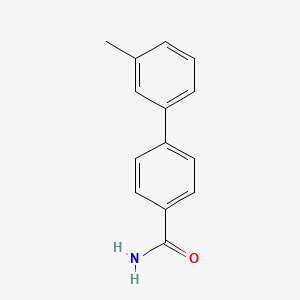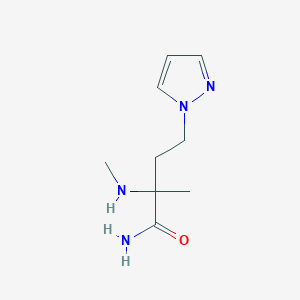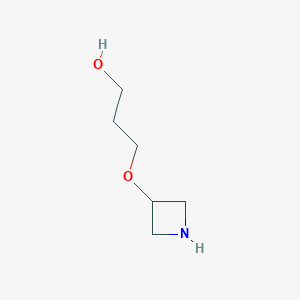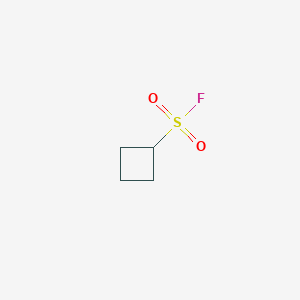
Cyclobutanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanesulfonyl fluoride is an organofluorine compound characterized by a cyclobutane ring attached to a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyclobutanesulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . Another method includes the electrochemical fluorination of sulfonic acids or sulfonates, which provides a direct and efficient route to sulfonyl fluorides .
Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical fluorination processes. These methods are advantageous due to their scalability and the ability to produce high-purity products under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Cycloaddition Reactions: Light-induced [2 + 2] cycloadditions with ethenesulfonyl fluoride result in the formation of cyclobutane-fused pyridinyl sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride or other fluoride sources are commonly used.
Cycloaddition: Photocatalysts and specific light wavelengths are employed to drive the reaction.
Major Products:
Substitution Reactions: Products include various substituted sulfonyl fluorides.
Cycloaddition Reactions: Products are cyclobutane-fused pyridinyl sulfonyl fluorides with quaternary rigid rings.
Aplicaciones Científicas De Investigación
Cyclobutanesulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclobutanesulfonyl fluoride involves its ability to form stable covalent bonds with specific molecular targets. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modify protein function, making it valuable in chemical biology and medicinal chemistry .
Comparación Con Compuestos Similares
- Trifluoromethanesulfonyl fluoride
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
Comparison: Cyclobutanesulfonyl fluoride is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties compared to other sulfonyl fluorides. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable tool in various applications .
Propiedades
IUPAC Name |
cyclobutanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEWIZYUUAXBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
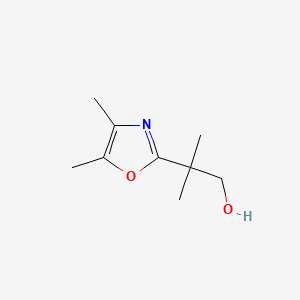
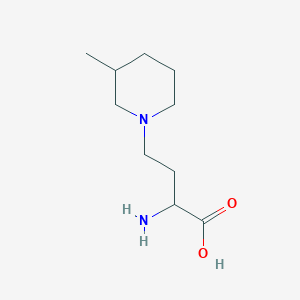
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)
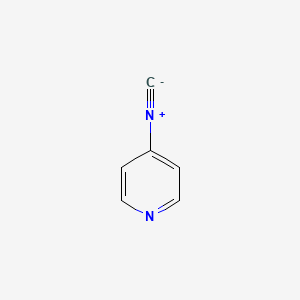
![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)

